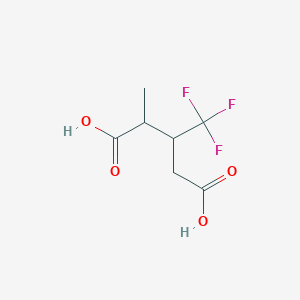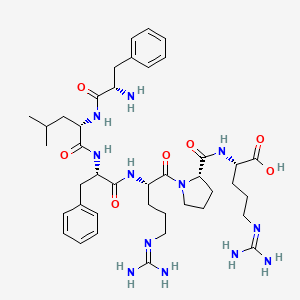
O-(2-Bromo-5-fluorophenyl) dimethylcarbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(2-Bromo-5-fluorophenyl) dimethylcarbamothioate is a chemical compound with the molecular formula C9H9BrFNOS and a molecular weight of 278.14 g/mol . It is known for its unique structural properties, which include a bromine and fluorine atom attached to a phenyl ring, making it a valuable compound in various chemical reactions and applications.
Méthodes De Préparation
The synthesis of O-(2-Bromo-5-fluorophenyl) dimethylcarbamothioate typically involves the reaction of 2-bromo-5-fluoroaniline with dimethylcarbamothioic chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.
Analyse Des Réactions Chimiques
O-(2-Bromo-5-fluorophenyl) dimethylcarbamothioate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various bases and solvents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
O-(2-Bromo-5-fluorophenyl) dimethylcarbamothioate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of O-(2-Bromo-5-fluorophenyl) dimethylcarbamothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms enhances its binding affinity and specificity towards these targets, leading to the desired biological or chemical effects. The exact pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
O-(2-Bromo-5-fluorophenyl) dimethylcarbamothioate can be compared with other similar compounds, such as:
O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate: This compound has a similar structure but with the bromine and fluorine atoms in different positions on the phenyl ring.
O-(2-Bromo-4-fluorophenyl) dimethylcarbamothioate: Another structural isomer with different positioning of the substituents.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields .
Propriétés
Numéro CAS |
147460-40-0 |
|---|---|
Formule moléculaire |
C9H9BrFNOS |
Poids moléculaire |
278.14 g/mol |
Nom IUPAC |
O-(2-bromo-5-fluorophenyl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C9H9BrFNOS/c1-12(2)9(14)13-8-5-6(11)3-4-7(8)10/h3-5H,1-2H3 |
Clé InChI |
RSMHMXUKYRJACC-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=S)OC1=C(C=CC(=C1)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2,4-Diamino-9-methoxy-10-methylpyrimido[4,5-b]quinolin-5(10H)-one](/img/structure/B12549960.png)
![5-[2-(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12549965.png)




![Acetamide, N-[4-(3-pyridinylcarbonyl)phenyl]-](/img/structure/B12549998.png)
![7-{[(Ethoxymethyl)(oxo)phosphaniumyl]oxy}-1-methylquinolin-1-ium](/img/structure/B12549999.png)

